
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoline moiety, a propoxy group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative. This can be achieved by reacting N-substituted anthranilic acids with N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . The resulting intermediate is then subjected to further reactions to introduce the propoxy and benzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide has shown promise in several therapeutic areas:
- Anticancer Activity : Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. The mechanism often involves intercalation with DNA and inhibition of specific enzymes involved in cell cycle regulation.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Research indicates that derivatives of this compound may exhibit activity against various bacterial strains by inhibiting folate synthesis pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural mimicry of natural substrates. This property is particularly relevant in drug design aimed at targeting metabolic pathways in diseases such as diabetes and cancer .
Biological Studies
Research on the biological mechanisms of action for this compound is ongoing. Key areas of focus include:
- Interaction Studies : Understanding how this compound interacts with various biological targets can provide insights into optimizing its therapeutic efficacy and minimizing side effects .
- Pharmacokinetics and Toxicology : Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing its viability as a therapeutic agent .
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile building block. Its synthesis typically involves multi-step reactions that can be optimized for yield and purity. Notable applications include:
- Building Block for Complex Molecules : Its unique functional groups allow it to be used as a precursor in the synthesis of more complex organic molecules with potential pharmaceutical applications .
- Material Science : The compound's properties may also lend themselves to applications in developing new materials or chemical processes within industrial contexts .
Case Studies
Several studies have highlighted the potential of this compound in various applications:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell growth through DNA intercalation mechanisms. |
Study 2 | Antimicrobial Effects | Showed efficacy against specific bacterial strains; mechanism linked to folate synthesis inhibition. |
Study 3 | Enzyme Inhibition | Identified potential as an enzyme inhibitor; further studies needed on specificity and efficacy. |
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hydrazinecarboxamide
Uniqueness
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can enhance its lipophilicity and potentially improve its bioavailability. Additionally, the combination of the quinoline and sulfonamide moieties provides a versatile scaffold for further chemical modifications and optimization.
Biological Activity
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
1. Chemical Structure and Synthesis
This compound belongs to the sulfonamide class and features a quinoline moiety. The synthesis typically involves multi-step reactions starting from N-substituted anthranilic acids combined with N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous solvents like tetrahydrofuran (THF) .
Key Characteristics
Property | Value |
---|---|
Molecular Formula | C18H20N2O3S |
Molecular Weight | 342.43 g/mol |
IUPAC Name | This compound |
CAS Number | 921915-96-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline structure allows it to intercalate with DNA, while the sulfonamide group can inhibit specific enzymes by mimicking the structure of natural substrates .
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydroquinoline structures exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against human coronaviruses .
Anticancer Properties
Research has suggested that compounds with similar structures exhibit anticancer activities through apoptosis induction in cancer cells. They may also inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Studies have demonstrated effectiveness against various bacterial strains, suggesting a role in treating infections .
4. Case Studies and Research Findings
Several studies highlight the biological activity of this compound and its derivatives:
Case Study 1: Antiviral Efficacy
A study assessed the antiviral activity of tetrahydroquinoline derivatives against strains of human coronavirus. The results indicated that certain compounds exhibited significant inhibition of viral replication compared to standard antiviral agents like chloroquine .
Case Study 2: Anticancer Potential
Research on related sulfonamide compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may similarly affect cancer cells .
Case Study 3: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
5. Conclusion
This compound represents a significant area of interest in medicinal chemistry due to its diverse biological activities. Its mechanisms of action suggest potential applications in antiviral therapies and cancer treatment. Continued research is essential to fully elucidate its therapeutic potential and to develop effective derivatives for clinical use.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-12-25-16-6-8-17(9-7-16)26(23,24)20-15-5-10-18-14(13-15)4-11-19(22)21(18)2/h5-10,13,20H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQFVFKZKGGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.